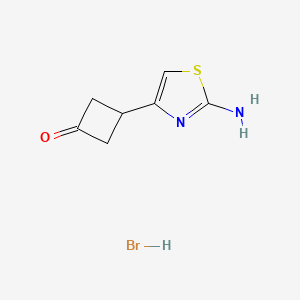
2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide” is a benzamide compound with the molecular formula C20H20N2O4 and a molecular weight of 352.39. It is part of a series of novel benzamide compounds synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Synthesis Analysis
The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound was determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The compound was part of a series of novel benzamide compounds which were synthesized . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H20N2O4 and a molecular weight of 352.39. More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of 2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide allows it to act as a free radical scavenger, thereby reducing oxidative stress and potentially preventing diseases related to oxidative damage .
Antibacterial Properties
Research indicates that benzamide derivatives exhibit significant antibacterial activity. This is particularly important in the fight against antibiotic-resistant bacteria. The compound’s ability to inhibit bacterial growth makes it a candidate for the development of new antibacterial agents .
Anticancer Potential
Isoxazole rings, such as those found in this compound, are known for their anticancer properties. They can interfere with the proliferation of cancer cells and induce apoptosis. This makes them valuable in the design of new chemotherapeutic drugs .
Analgesic Applications
The compound’s isoxazole moiety is associated with analgesic effects. It can be used to develop new pain-relief medications that work by modulating pain signals in the nervous system .
Anti-inflammatory Effects
Similar to its analgesic properties, the compound also shows promise in anti-inflammatory applications. It could be used in the treatment of chronic inflammatory diseases by inhibiting the inflammatory response at a molecular level .
Antimicrobial Activity
Beyond its antibacterial uses, the compound also has broader antimicrobial effects. It could be effective against a range of microorganisms, including fungi and viruses, making it a versatile agent in antimicrobial therapy .
Anticonvulsant Properties
Compounds with an isoxazole structure have been explored for their anticonvulsant properties. This compound could contribute to the development of new medications for the treatment and management of seizure disorders .
Immunosuppressant Capabilities
Lastly, the immunosuppressant activity of isoxazole derivatives makes this compound a potential candidate for preventing organ transplant rejection and treating autoimmune diseases by modulating the immune response .
Zukünftige Richtungen
The synthesized compounds, including “2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide”, were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-7-9-14(10-8-13)18-11-15(22-26-18)12-21-20(23)16-5-4-6-17(24-2)19(16)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMITMUMKQNKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

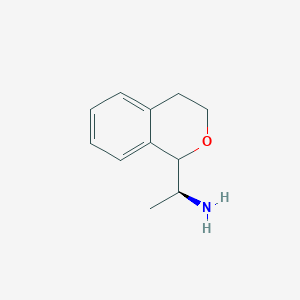
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2959007.png)
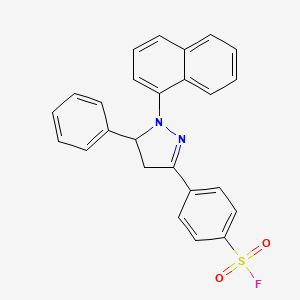
![N-(4-bromophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2959010.png)
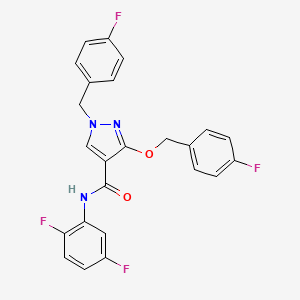

![2-amino-4-(3,4-dimethoxyphenethyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2959017.png)
![4-butoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2959018.png)

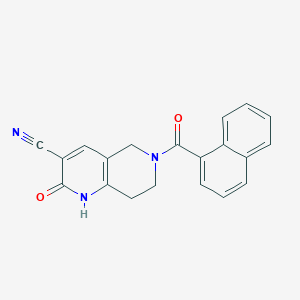
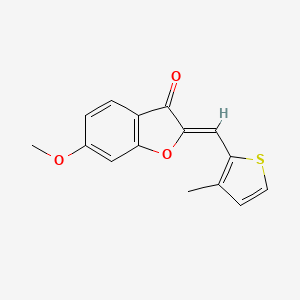
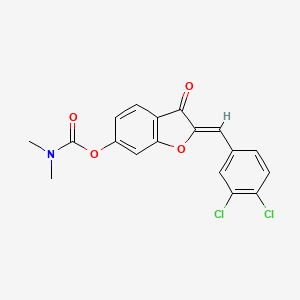
![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)
